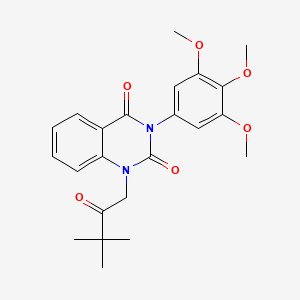

![molecular formula C9H6N4 B6478165 [1,2,4]triazolo[4,3-a]quinoxaline CAS No. 235-08-5](/img/structure/B6478165.png)

[1,2,4]triazolo[4,3-a]quinoxaline

Vue d'ensemble

Description

“[1,2,4]triazolo[4,3-a]quinoxaline” is a type of heterocyclic compound that has been studied for its potential applications in various fields . It is known to intercalate with DNA, which makes it a candidate for anticancer agents .

Synthesis Analysis

The synthesis of “[1,2,4]triazolo[4,3-a]quinoxaline” derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The main objective of the synthesis is to design new derivatives with the same essential structural features of the reported hit compound and almost the same binding mode .Molecular Structure Analysis

The molecular structure of “[1,2,4]triazolo[4,3-a]quinoxaline” is complex and includes a triazole moiety, which has been reported as a promising anticancer agent motif . Molecular docking studies have been performed to investigate the binding modes of the proposed compounds with the DNA active site .Chemical Reactions Analysis

The chemical reactions involving “[1,2,4]triazolo[4,3-a]quinoxaline” are primarily related to its interactions with DNA. It functions as an intercalating agent, inserting itself between the base pairs of the DNA helix .Applications De Recherche Scientifique

Antiviral and Antimicrobial Activities

“[1,2,4]Triazolo[4,3-a]quinoxaline” derivatives have been synthesized as potential antiviral and antimicrobial agents . Some of the synthesized compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity . In vitro antimicrobial screening against different pathogenic organisms demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .

Anticancer Activities

“[1,2,4]Triazolo[4,3-a]quinoxaline” has shown potential as a novel scaffold in the Imiqualines family, which displays interesting activities on a panel of cancer cell lines, especially melanoma cell lines . Three novel “[1,2,4]triazolo[4,3-a]quinoxalines” display cytotoxic activities. Compounds 16a and 16b demonstrate relative activities in the micromolar range (respectively, 3158 nM and 3527 nM). Compound 17a shows the best EC 50 of the novel series (365 nM), even if EAPB02303 remains the lead of the entire Imiqualine family (3 nM) .

Anti-Inflammatory Activities

Triazoloquinazoline and its derivatives, which include “[1,2,4]Triazolo[4,3-a]quinoxaline”, have shown anti-inflammatory activities .

Antihypertensive Activities

Triazoloquinazoline and its derivatives, which include “[1,2,4]Triazolo[4,3-a]quinoxaline”, have shown antihypertensive activities .

Anticonvulsant Activities

Triazoloquinazoline and its derivatives, which include “[1,2,4]Triazolo[4,3-a]quinoxaline”, have shown anticonvulsant activities .

Antidiabetic Activities

Triazoloquinazoline and its derivatives, which include “[1,2,4]Triazolo[4,3-a]quinoxaline”, have shown antidiabetic activities .

Antioxidant Activities

Triazoloquinazoline and its derivatives, which include “[1,2,4]Triazolo[4,3-a]quinoxaline”, have shown antioxidant activities .

Adenosine Receptor Antagonist Activities

Triazoloquinazoline and its derivatives, which include “[1,2,4]Triazolo[4,3-a]quinoxaline”, have shown adenosine receptor antagonist activities .

Mécanisme D'action

Target of Action

The primary target of [1,2,4]Triazolo[4,3-a]quinoxaline is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, which is the formation of new blood vessels from pre-existing ones . This process plays a significant role in the growth and development of cancerous cells .

Mode of Action

[1,2,4]Triazolo[4,3-a]quinoxaline interacts with its target, VEGFR-2, by inhibiting its signaling pathway . This inhibition effectively suppresses tumor growth . The compound also exhibits DNA intercalation activities, which involve the insertion of molecules between the planar nitrogenous bases of DNA . This interaction can disrupt the DNA structure and interfere with processes such as replication and transcription .

Biochemical Pathways

The inhibition of the VEGFR-2 signaling pathway affects the angiogenesis process, leading to the suppression of tumor growth . Additionally, the DNA intercalation activity of [1,2,4]Triazolo[4,3-a]quinoxaline can disrupt critical cellular processes, potentially leading to cell death .

Pharmacokinetics

These profiles can provide insights into the compound’s bioavailability, which is crucial for its effectiveness as a drug .

Result of Action

The inhibition of the VEGFR-2 signaling pathway by [1,2,4]Triazolo[4,3-a]quinoxaline results in the suppression of tumor growth . Moreover, the compound’s DNA intercalation activity can lead to cell death . Some derivatives of [1,2,4]Triazolo[4,3-a]quinoxaline have also been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .

Orientations Futures

Propriétés

IUPAC Name |

[1,2,4]triazolo[4,3-a]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c1-2-4-8-7(3-1)10-5-9-12-11-6-13(8)9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSRYVDGWDXBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC3=NN=CN23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60580959 | |

| Record name | [1,2,4]Triazolo[4,3-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[4,3-a]quinoxaline | |

CAS RN |

235-08-5 | |

| Record name | [1,2,4]Triazolo[4,3-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of [, , ]triazolo[4,3-a]quinoxaline derivatives?

A1: [, , ]Triazolo[4,3-a]quinoxaline derivatives have been identified as potent antagonists for adenosine receptors, particularly A1 and A2 receptors. [] They exhibit binding affinity to these receptors, thereby blocking the action of adenosine. [] Additionally, they have demonstrated inhibitory activity against phosphodiesterase enzymes, specifically PDE2 and PDE10. [, ] Furthermore, some derivatives show promising activity as DNA intercalators and Topoisomerase II inhibitors, suggesting their potential as anticancer agents. [, ]

Q2: How does the antagonism of adenosine receptors by [, , ]triazolo[4,3-a]quinoxalines impact cellular processes?

A2: Antagonizing adenosine A1 receptors can lead to various downstream effects, including increased neurotransmitter release, enhanced cognitive function, and potential antidepressant effects. [, ] Blocking A2 receptors can modulate neurotransmission, affect immune responses, and influence cardiovascular function. [, ]

Q3: What are the implications of inhibiting PDE2 and PDE10 by [, , ]triazolo[4,3-a]quinoxaline derivatives?

A3: Inhibition of PDE2, an enzyme involved in cyclic nucleotide signaling, has been linked to potential therapeutic benefits in neurological disorders, including Alzheimer's disease and schizophrenia. [] Similarly, PDE10 inhibition has shown promise in treating cognitive impairments and psychiatric conditions. []

Q4: What is the molecular formula and molecular weight of the core [, , ]triazolo[4,3-a]quinoxaline structure?

A4: The molecular formula of the core [, , ]triazolo[4,3-a]quinoxaline structure is C9H6N4, and its molecular weight is 170.17 g/mol.

Q5: What spectroscopic techniques are commonly employed to characterize [, , ]triazolo[4,3-a]quinoxaline derivatives?

A5: Researchers commonly utilize techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR), and High-Resolution Mass Spectrometry (HRMS) to elucidate the structural features and confirm the identity of these compounds. [, , ]

Q6: How do structural modifications at the 1-position of the [, , ]triazolo[4,3-a]quinoxaline scaffold affect adenosine receptor binding affinity?

A6: Substitutions at the 1-position significantly influence both A1 and A2 receptor affinity. For instance, introducing a trifluoromethyl group at this position generally enhances A1 receptor binding, while a phenyl group often improves A2 receptor affinity. [, ]

Q7: What is the impact of modifications at the 4-position on the biological activity of [, , ]triazolo[4,3-a]quinoxalines?

A7: The 4-position plays a crucial role in determining adenosine receptor selectivity. A primary amino group at this position often leads to higher A2 receptor affinity, while N-cycloalkyl or N-alkyl substituents tend to favor A1 receptor binding. [, ]

Q8: How do substituents on the aromatic ring system influence the overall activity profile of [, , ]triazolo[4,3-a]quinoxaline derivatives?

A8: Aromatic ring substitutions, such as halogen atoms (e.g., chlorine) at the 8-position, have been associated with increased potency and selectivity for A1 receptors. [] Modifications at other positions on the aromatic rings can further fine-tune the pharmacological properties of these compounds.

Q9: What challenges arise regarding the solubility and dissolution rate of [, , ]triazolo[4,3-a]quinoxaline derivatives, and how are these addressed?

A9: Some [, , ]triazolo[4,3-a]quinoxaline derivatives, particularly those with acidic functionalities, might exhibit limited solubility, potentially impacting their bioavailability. [] To address this, researchers explore strategies like salt formation, for example, converting the acidic compound into its corresponding sodium salt, to enhance solubility and dissolution rate. []

Q10: What approaches are employed to ensure the quality and consistency of [, , ]triazolo[4,3-a]quinoxaline derivatives during development and manufacturing?

A10: Rigorous quality control and assurance measures are essential throughout the entire process. This includes implementing robust analytical methods, adhering to good manufacturing practices, and conducting thorough stability studies to ensure consistent quality, safety, and efficacy of the final product. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

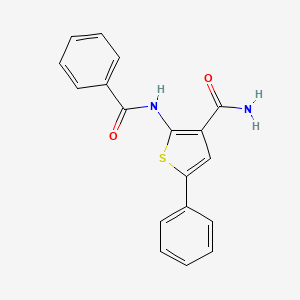

![3-{5-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6478083.png)

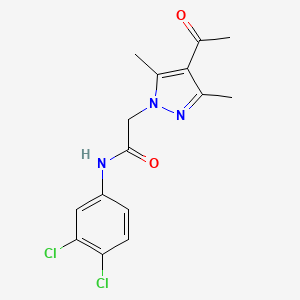

![3-(thiophen-2-yl)-5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B6478096.png)

![N-(2-oxo-2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)benzamide](/img/structure/B6478104.png)

![2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B6478109.png)

![1-(3-oxo-3-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6478116.png)

![N-[4-(4-chlorophenoxy)phenyl]-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B6478136.png)

![2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6478144.png)

![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B6478150.png)

![3-(2-oxo-2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6478153.png)

![2-{5-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B6478156.png)

![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B6478170.png)